![molecular formula C8H15NO5 B13141988 3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Méthodes De Préparation
The synthesis of 3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the propanoic acid derivative: The protected amine is then reacted with a suitable propanoic acid derivative under controlled conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be substituted under acidic conditions to form the free amine.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Acidic conditions: Hydrochloric acid (HCl), trifluoroacetic acid (TFA).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of peptides and proteins, where it helps protect amine groups during the synthesis process.
Medicine: Investigated for its potential use in drug development and as a precursor for various pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid involves its ability to protect amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amine group. This property makes it a valuable tool in organic synthesis and peptide chemistry .
Comparaison Avec Des Composés Similaires
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid can be compared with other similar compounds, such as:
N-Boc-amino acids: These compounds also contain the Boc protecting group and are used in peptide synthesis.
N-Cbz-amino acids: These compounds contain the carbobenzoxy (Cbz) protecting group, which is another common protecting group for amines.
N-Fmoc-amino acids: These compounds contain the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used in solid-phase peptide synthesis.
The uniqueness of this compound lies in its specific structure and reactivity, making it a versatile compound for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C8H15NO5 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9-13-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11) |
Clé InChI |
KAXUXIYJYFEPCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


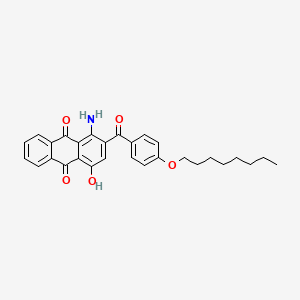


![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate](/img/structure/B13141933.png)
![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)
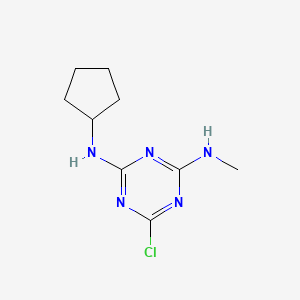

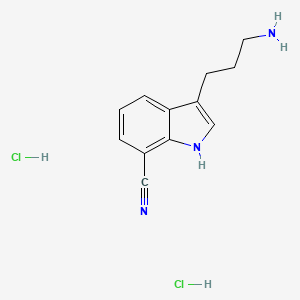
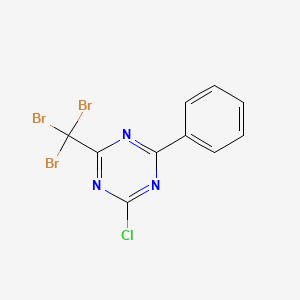

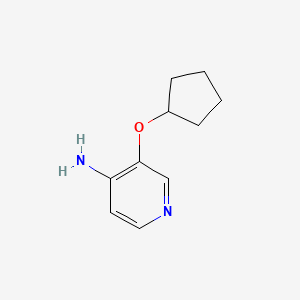

![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)

